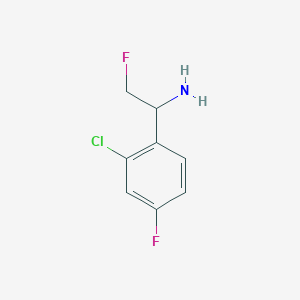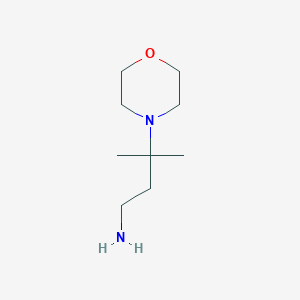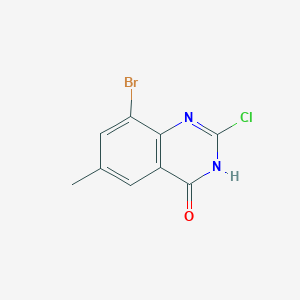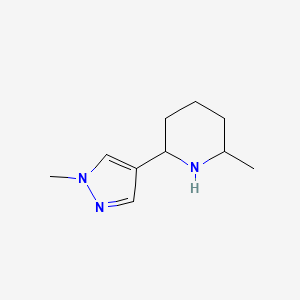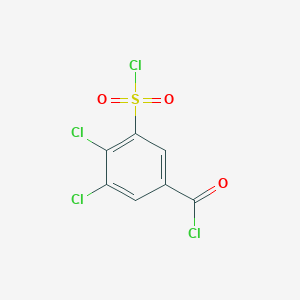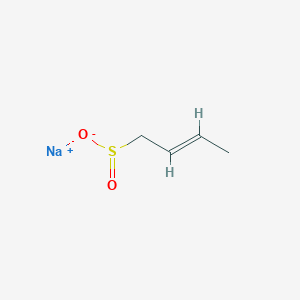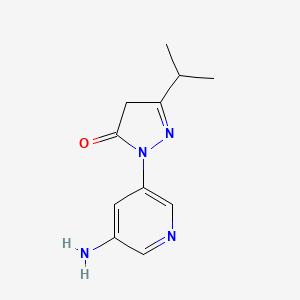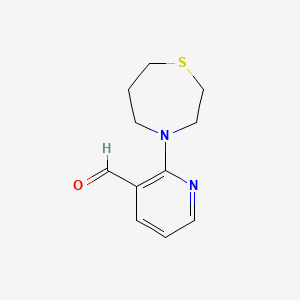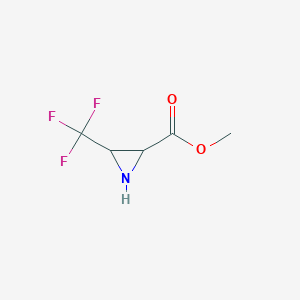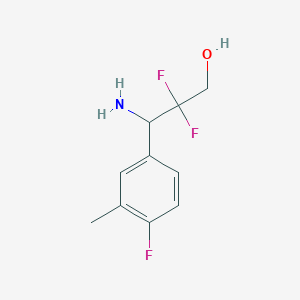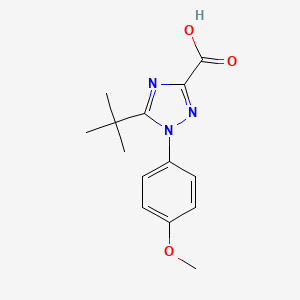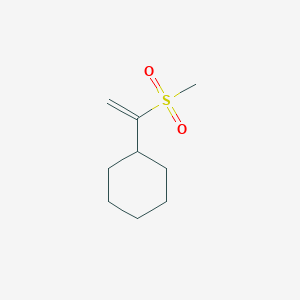
1-(6-Methylpyridin-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylpyridin-2-yl)butan-1-amine is an organic compound with the molecular formula C10H16N2. It is characterized by a pyridine ring substituted with a methyl group at the 6th position and a butan-1-amine chain at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Methylpyridin-2-yl)butan-1-amine can be synthesized through nucleophilic substitution reactions. One common method involves the alkylation of ammonia with haloalkanes. For instance, the reaction of 6-methyl-2-chloropyridine with butan-1-amine under controlled conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylpyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of substitution.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(6-Methylpyridin-2-yl)butan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context .
Comparison with Similar Compounds
2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine: Similar structure with an additional methyl group, affecting its chemical properties and reactivity.
Butylamine: A simpler amine with a butane chain, lacking the pyridine ring, resulting in different chemical behavior.
Uniqueness: 1-(6-Methylpyridin-2-yl)butan-1-amine is unique due to the presence of both a pyridine ring and a butan-1-amine chain, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler amines or pyridine derivatives .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-3-5-9(11)10-7-4-6-8(2)12-10/h4,6-7,9H,3,5,11H2,1-2H3 |
InChI Key |
QRLWHOMNKCAALD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC(=N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


